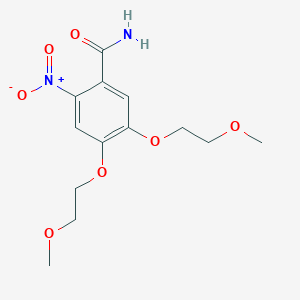
1-(3-Bromo-2-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(3-Bromo-2-iodophenyl)ethanone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the reaction of 3-bromoacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(3-Bromo-2-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Reduction Reactions: The carbonyl group of the ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate for various synthetic pathways.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, which can be used in positron emission tomography (PET) imaging.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-iodophenyl)ethanone depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and iodine atoms, which activate the carbonyl group towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .
Comparación Con Compuestos Similares
1-(3-Bromo-2-iodophenyl)ethanone can be compared with other halogenated ketones, such as:
2-Bromo-1-(3-iodophenyl)ethanone: Similar in structure but with the bromine and iodine atoms in different positions. This difference can lead to variations in reactivity and applications.
1-(3-Bromo-4-iodophenyl)ethanone:
2-Bromo-1-(4-iodophenyl)ethanone: This compound also exhibits unique reactivity due to the different positioning of the halogens.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications and research.
Propiedades
Fórmula molecular |
C8H6BrIO |
|---|---|
Peso molecular |
324.94 g/mol |
Nombre IUPAC |
1-(3-bromo-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
Clave InChI |
BWQDZCSHXBLPDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC=C1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)

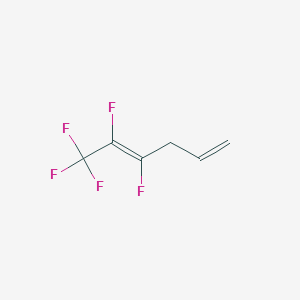
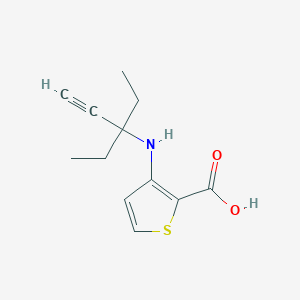
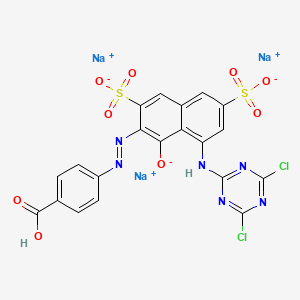
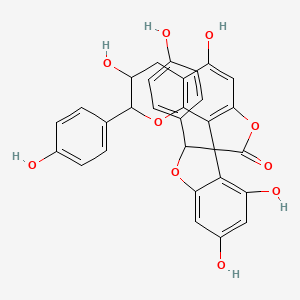
![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
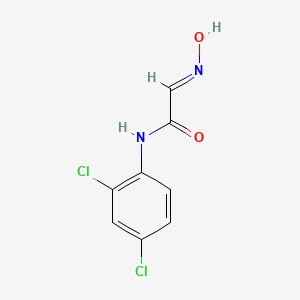
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)

